molecular formula C6H6F4O2 B1293697 2,2,3,3-Tetrafluoropropyl acrylate CAS No. 7383-71-3

2,2,3,3-Tetrafluoropropyl acrylate

Cat. No.: B1293697
CAS No.: 7383-71-3
M. Wt: 186.1 g/mol
InChI Key: VHJHZYSXJKREEE-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl acrylate is a fluorinated acrylate monomer with the chemical formula C6H6F4O2. It is known for its high reactivity and is used in the synthesis of various polymers. This compound is characterized by its ability to impart unique properties such as low surface energy and high chemical resistance to the materials it is incorporated into .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,3,3-Tetrafluoropropyl acrylate is typically synthesized through the esterification of acrylic acid with 2,2,3,3-tetrafluoropropanol. The reaction is catalyzed by acid catalysts and conducted under controlled temperature and pressure conditions to optimize yield and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound often involves a gas-phase reaction. The raw materials, including fluorinated ethylene, hydrogen fluoride, and acrylic acid, are reacted in the presence of a catalyst such as difluorobenzene copper. The reaction conditions, including temperature and pressure, are carefully controlled to maximize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetrafluoropropyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,3,3-Tetrafluoropropyl acrylate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoropropyl acrylate involves its ability to form strong covalent bonds with other monomers during polymerization. The fluorine atoms in its structure contribute to its low surface energy and high chemical resistance. These properties make it an excellent candidate for applications requiring durable and stable materials .

Comparison with Similar Compounds

Comparison: 2,2,3,3-Tetrafluoropropyl acrylate stands out due to its balanced properties of reactivity and stability. While similar compounds like 2,2,3,3-pentafluoropropyl acrylate may offer higher fluorine content, they can be less stable. On the other hand, methacrylate derivatives might provide different polymerization kinetics but may not offer the same level of chemical resistance .

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F4O2/c1-2-4(11)12-3-6(9,10)5(7)8/h2,5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJHZYSXJKREEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28497-83-8
Record name 2-Propenoic acid, 2,2,3,3-tetrafluoropropyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28497-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10224331
Record name 2,2,3,3-Tetrafluoropropyl acrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7383-71-3
Record name 2,2,3,3-Tetrafluoropropyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7383-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3-Tetrafluoropropyl acrylate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,3,3-Tetrafluoropropyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-tetrafluoropropyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 2,2,3,3-Tetrafluoropropyl acrylate in material science?

A1: this compound is a versatile monomer used in synthesizing fluorinated polymers. One notable application is its use in modifying the surface properties of poly(tetrafluoroethylene) (PTFE). Researchers have successfully synthesized well-defined fluorinated polymers, including homopolymers like poly(this compound) (PTFPA) and block copolymers with tert-butyl acrylate, using reversible addition-fragmentation chain transfer (RAFT) polymerization. [] These polymers can adsorb onto PTFE surfaces, altering their hydrophobicity and creating "switchable" surfaces. [] Additionally, this compound serves as a precursor for fluorine-containing siloxane-based polymer electrolyte membranes. [] These membranes are created through a sol-gel process with lithium trifluoromethylsulfonate doping, offering potential applications in electrochemical devices. []

Q2: Has this compound shown any potential for biological activity?

A2: While not a pharmaceutical itself, this compound belongs to a class of compounds (PFAS) that have demonstrated biological activity. Research indicates that this compound exhibits a similar response profile to known immunosuppressants in human primary cell systems. [] This suggests it might possess immunosuppressive properties, although the mechanisms might differ from traditional immunosuppressants. [] Further investigation is needed to understand its specific interactions and potential applications in this domain.

Q3: What are the environmental implications of using this compound?

A3: As a member of the PFAS family, concerns arise regarding the environmental persistence and potential toxicity of this compound. Although specific data on its degradation pathways and ecological impact may be limited, its structural similarity to other PFAS raises concerns. [] Therefore, responsible usage, waste management, and exploration of alternative materials with reduced environmental impact are crucial aspects to consider.

Q4: Are there established protocols for synthesizing this compound?

A4: Yes, researchers have successfully synthesized this compound through the esterification of acrylic acid and 2,2,3,3-tetrafluoropropanol. [] This reaction is typically conducted in the presence of a polymerization retarder, a dehydration agent, and concentrated sulfuric acid as a catalyst. [] Optimization of reaction parameters, including the type of retarder, the amount of sulfuric acid, and reaction duration, is crucial to maximize yield and product purity. []

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